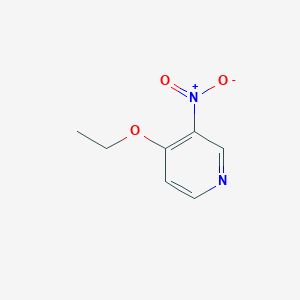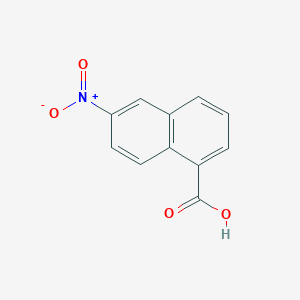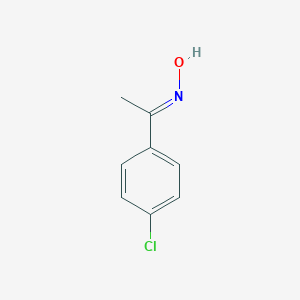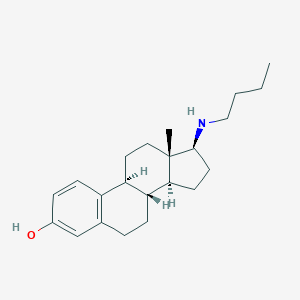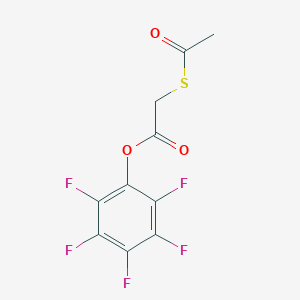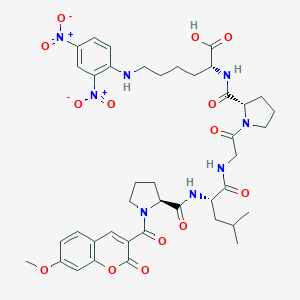![molecular formula C13H12N2O5S3 B157488 2-(3-Methoxyphenyl)-2h-thieno-[3,2-e]-1,2-thiazine-6-sulfinamide-1,1-dioxide CAS No. 10212-03-0](/img/structure/B157488.png)
2-(3-Methoxyphenyl)-2h-thieno-[3,2-e]-1,2-thiazine-6-sulfinamide-1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methoxyphenyl)-2h-thieno-[3,2-e]-1,2-thiazine-6-sulfinamide-1,1-dioxide is a synthetic compound that has been studied for its potential applications in scientific research. It is a member of the thienothiazine family of compounds, which have been shown to have a variety of biological activities.
作用机制
The exact mechanism of action of 2-(3-Methoxyphenyl)-2h-thieno-[3,2-e]-1,2-thiazine-6-sulfinamide-1,1-dioxide is not fully understood. However, it is thought to work by modulating the activity of certain proteins in the brain, such as GABA receptors and NMDA receptors.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-Methoxyphenyl)-2h-thieno-[3,2-e]-1,2-thiazine-6-sulfinamide-1,1-dioxide has a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, such as dopamine and serotonin. It also has antioxidant properties, which may help to protect neurons from damage.
实验室实验的优点和局限性
One advantage of using 2-(3-Methoxyphenyl)-2h-thieno-[3,2-e]-1,2-thiazine-6-sulfinamide-1,1-dioxide in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. It also has a well-defined chemical structure, which makes it easier to study its effects on biological systems. One limitation is that it has not yet been extensively studied in vivo, which means that its effects in living organisms are not fully understood.
未来方向
There are a number of potential future directions for research on 2-(3-Methoxyphenyl)-2h-thieno-[3,2-e]-1,2-thiazine-6-sulfinamide-1,1-dioxide. One area of interest is in the development of new drugs for the treatment of neurological disorders. Another potential direction is in the study of the compound's effects on other biological systems, such as the immune system or the cardiovascular system. Additionally, further research may be needed to fully understand the compound's mechanism of action and its potential applications in scientific research.
合成方法
The synthesis of 2-(3-Methoxyphenyl)-2h-thieno-[3,2-e]-1,2-thiazine-6-sulfinamide-1,1-dioxide involves the reaction of 3-methoxyaniline with sulfur and chlorine to form 3-methoxy-2-chloroaniline. This intermediate is then reacted with 2-thiophenecarboxaldehyde to form the thienothiazine ring system. The final step involves the oxidation of the sulfur atom to form the sulfinamide group.
科学研究应用
2-(3-Methoxyphenyl)-2h-thieno-[3,2-e]-1,2-thiazine-6-sulfinamide-1,1-dioxide has been studied for its potential applications in a variety of scientific research areas. One area of interest is in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Thienothiazine compounds have been shown to have neuroprotective effects and may be able to prevent the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.
属性
CAS 编号 |
10212-03-0 |
|---|---|
产品名称 |
2-(3-Methoxyphenyl)-2h-thieno-[3,2-e]-1,2-thiazine-6-sulfinamide-1,1-dioxide |
分子式 |
C13H12N2O5S3 |
分子量 |
372.4 g/mol |
IUPAC 名称 |
2-(3-methoxyphenyl)-1,1-dioxothieno[3,2-e]thiazine-6-sulfonamide |
InChI |
InChI=1S/C13H12N2O5S3/c1-20-11-4-2-3-10(8-11)15-6-5-9-7-12(22(14,16)17)21-13(9)23(15,18)19/h2-8H,1H3,(H2,14,16,17) |
InChI 键 |
FBBLOSCXOZYUSS-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2C=CC3=C(S2(=O)=O)SC(=C3)S(=O)(=O)N |
规范 SMILES |
COC1=CC=CC(=C1)N2C=CC3=C(S2(=O)=O)SC(=C3)S(=O)(=O)N |
同义词 |
3-Bromophenyl)diphenylphosphine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



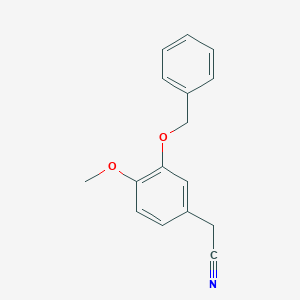


![2-Fluorophenyl (2-{[2-(butoxymethyl)cyclohexyl]methoxy}ethyl)carbamate](/img/structure/B157410.png)
